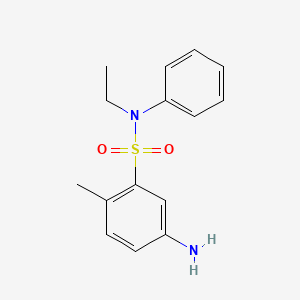

5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Description

The exact mass of the compound 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXMFSSGOARPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885942 | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51123-09-2 | |

| Record name | 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51123-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51123-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide, a valuable research chemical. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical synthesis and experimental workflows.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process. The pathway commences with the sulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate subsequently undergoes a reaction with N-ethylaniline to form N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide. The final step involves the selective reduction of the nitro group to an amine, affording the target compound.

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

This procedure is adapted from a patented method for the sulfonation of p-nitrotoluene.[1]

Protocol:

-

In a well-ventilated fume hood, dissolve p-nitrotoluene in an organic solvent such as chlorobenzene, dichloromethane, or chloroform within a reaction vessel equipped with a stirrer.

-

With vigorous stirring, slowly add chlorosulfonic acid to the solution. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be maintained between 1:1.2 and 1:1.5.

-

Heat the reaction mixture to a temperature between 100-150 °C.

-

Maintain the reaction at this temperature with continuous stirring at a rate of 800-1000 rpm until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and carefully add water, with a volume of 0.3-0.4 times that of the organic solvent used.

-

Perform aqueous washes (2-3 times) and separate the organic phase.

-

Concentrate the organic phase under reduced pressure to obtain the crude 2-methyl-5-nitrobenzenesulfonyl chloride. Further purification can be achieved by recrystallization or chromatography if necessary.

| Parameter | Value | Reference |

| Reactant Ratio (p-nitrotoluene:chlorosulfonic acid) | 1:1.2 - 1:1.5 (w/w) | [1] |

| Reaction Temperature | 100 - 150 °C | [1] |

| Stirring Speed | 800 - 1000 rpm | [1] |

| Solvent | Chlorobenzene, Dichloromethane, or Chloroform | [1] |

Step 2: Synthesis of N-Ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide

This is a standard procedure for the formation of a sulfonamide from a sulfonyl chloride and a secondary amine.

Protocol:

-

Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

In a separate flask, dissolve N-ethylaniline and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. Use a slight excess (1.1-1.2 equivalents) of both the amine and the base.

-

Cool the solution of the sulfonyl chloride in an ice bath.

-

Slowly add the N-ethylaniline and base solution to the cooled sulfonyl chloride solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide. The product can be purified by column chromatography or recrystallization.

| Parameter | Value |

| Stoichiometry (Sulfonyl chloride:N-ethylaniline:Base) | 1 : 1.1-1.2 : 1.1-1.2 |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

Step 3: Reduction of N-Ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide

This protocol describes the reduction of the aromatic nitro group to an amine using stannous chloride. This method is generally effective and chemoselective.

Protocol:

-

Dissolve N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide in ethanol.

-

Add an excess of stannous chloride dihydrate (SnCl2·2H2O), typically 3-5 equivalents.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to precipitate tin salts and dissolve the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Reducing Agent | Stannous chloride dihydrate (SnCl2·2H2O) | [2] |

| Equivalents of Reducing Agent | 3-5 | [3] |

| Solvent | Ethanol | [2] |

| Temperature | Reflux | [3] |

Experimental Workflows

References

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The fundamental physicochemical properties of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS No: 51123-09-2) are summarized below. These parameters are crucial for understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C15H18N2O2S | [1][2] |

| Molecular Weight | 290.38 g/mol | [1][2] |

| Melting Point | 108 °C | [2] |

| Boiling Point (Predicted) | 472.3 ± 55.0 °C | [2] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 3.34 ± 0.10 | [2] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the synthesis and analysis of sulfonamides. These protocols are representative of common laboratory practices and can be adapted for this compound.

General Synthesis of Sulfonamides

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] A base is used to neutralize the hydrochloric acid generated during the reaction.[3]

Reaction Scheme:

General reaction for the synthesis of sulfonamides.

Materials:

-

Appropriate sulfonyl chloride (e.g., 2-methyl-5-nitrobenzenesulfonyl chloride)

-

N-ethylaniline

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

Base (e.g., pyridine or triethylamine)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluents (e.g., ethanol/water or ethyl acetate/hexanes)

Procedure:

-

Amine Dissolution: In a clean, dry round-bottom flask, dissolve the amine (e.g., N-ethylaniline, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

-

Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.[3]

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.[3]

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[3]

-

Reduction of Nitro Group (if applicable): If starting with a nitro-substituted precursor, the nitro group can be reduced to an amine using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with a reducing agent like tin(II) chloride (SnCl₂) in ethanol.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for the analysis and quantification of sulfonamides. The following is a general method that can be optimized for a specific sulfonamide.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5-µm particle size) is commonly used.[4]

-

Mobile Phase: A mixture of an aqueous component (e.g., distilled water with an acidifier like phosphoric acid to adjust pH) and organic solvents (e.g., acetonitrile and methanol). A common ratio is 60:35:5 (v/v/v) of water:acetonitrile:methanol.[4]

-

Flow Rate: Typically 1.0 mL/min.[4]

-

Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, for example, 278 nm.[4]

-

Temperature: The column is often maintained at a constant temperature, such as 30°C, to ensure reproducibility.[4]

Procedure:

-

Standard Preparation: Prepare a stock solution of the sulfonamide standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

-

Sample Preparation: Dissolve the sample containing the sulfonamide in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

-

Analysis: Record the chromatograms and determine the retention time of the sulfonamide. The concentration of the sulfonamide in the sample can be calculated from the peak area using the calibration curve generated from the standard solutions.

Biological Activity and Signaling Pathway

While specific biological data for this compound is not available, sulfonamides as a class are well-known for their antimicrobial properties. They act as bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria without directly killing them.[5]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Bacteria synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, through a pathway that is not present in humans.[6] Sulfonamides exert their antimicrobial effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[6] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid.[6] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of folic acid.[6] This ultimately leads to the cessation of bacterial growth.

Inhibition of bacterial folic acid synthesis by sulfonamides.

This guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols offer a starting point for further investigation into the specific properties and potential applications of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide CAS#: 51123-09-2 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

An In-depth Technical Guide on 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS 51123-09-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS 51123-09-2). This document consolidates available physicochemical data, outlines a plausible synthetic route, and details standard analytical methodologies relevant to this class of compounds. Notably, a thorough review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the specific biological activity, mechanism of action, and detailed experimental protocols for this particular molecule. This guide, therefore, serves as a foundational resource for researchers interested in exploring the potential of this compound, highlighting both what is known and where further investigation is critically needed.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, with a wide range of therapeutic applications including antibacterial, diuretic, and anticonvulsant agents. The presence of an amino group and the specific substitution pattern on the benzene ring suggest that this compound could be a valuable intermediate in the synthesis of more complex molecules, including dyes and potentially bioactive compounds. This guide aims to provide a detailed summary of the existing data and propose experimental approaches for its synthesis and characterization.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented below. These data are essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 51123-09-2 | N/A |

| Molecular Formula | C₁₅H₁₈N₂O₂S | [1][2] |

| Molecular Weight | 290.38 g/mol | [2] |

| Melting Point | 108 °C | [2] |

| Boiling Point (Predicted) | 472.3 ± 55.0 °C | [2] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 239.4 °C | [2] |

| Vapor Pressure (Predicted) | 4.34E-09 mmHg at 25°C | [2] |

| Refractive Index (Predicted) | 1.621 | [2] |

| Appearance | Off-white to light yellow powder | N/A |

| Applications | Pharmaceutical intermediate, Dye intermediate | N/A |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on general methods for the preparation of N-aryl sulfonamides and aminobenzenesulfonamides.[1][3][4][5][6] The proposed pathway involves a two-step process starting from 2-methyl-5-nitrobenzenesulfonyl chloride.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol

Step 1: Synthesis of 5-nitro-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

-

Dissolve N-ethylaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a base, such as pyridine or triethylamine, to the reaction mixture.

-

Slowly add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride in the same solvent to the cooled reaction mixture.

-

Allow the reaction to stir at 0-5 °C for 1-2 hours and then let it warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-nitro-N-ethyl-2-methyl-N-phenylbenzenesulfonamide by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 5-nitro-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.

-

For reduction with iron, add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor the reaction by TLC.

-

Alternatively, for catalytic hydrogenation, add a palladium on carbon catalyst (5-10% w/w) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

-

Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the iron salts or the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the this compound by recrystallization or column chromatography to obtain the final product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of sulfonamide compounds.[7][8][9][10][11]

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or 280 nm).

-

Purity Assessment: The purity is determined by the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

-

¹H NMR: Will provide information on the number and environment of the protons in the molecule, including the aromatic protons, the ethyl group protons, and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the proposed structure.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and patent databases did not yield any specific studies on the biological activity or mechanism of action of this compound. The sulfonamide class of compounds is known for a wide range of biological activities, and it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties. However, without experimental data, any discussion of its biological effects would be purely speculative.

Researchers interested in this compound would need to conduct initial screening assays to determine its potential biological activities. Based on the general properties of sulfonamides, potential areas of investigation could include:

-

Antibacterial activity

-

Carbonic anhydrase inhibition

-

Kinase inhibition

-

Anticonvulsant activity

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, followed by an initial biological screening.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chembk.com [chembk.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 6. getidiom.com [getidiom.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of sulfonamide compounds in sewage and river by mixed hemimicelles solid-phase extraction prior to liquid chromatography-spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of the novel sulfonamide, 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. The following sections detail the key physico-chemical properties, predicted spectral data, and the requisite experimental protocols for its definitive characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and development of new sulfonamide-based therapeutic agents.

Compound Profile

This compound is a sulfonamide derivative with the chemical formula C15H18N2O2S.[1] Its structure features a substituted benzene ring at the core of the benzenesulfonamide moiety, an N-ethyl-N-phenylamino group attached to the sulfonyl group, and an amino and a methyl group on the benzene ring. A thorough understanding of its three-dimensional structure is critical for predicting its pharmacological activity and metabolic fate.

| Property | Value | Reference |

| Molecular Formula | C15H18N2O2S | [1] |

| Molecular Weight | 290.38 g/mol | [2][1] |

| CAS Number | 51123-09-2 | [1][3] |

| Predicted Density | 1.250±0.06 g/cm3 | [2] |

| Predicted Melting Point | 108 °C | [2] |

| Predicted Boiling Point | 472.3±55.0 °C | [2] |

Spectroscopic and Spectrometric Data (Predicted)

Due to the absence of published experimental spectra for this specific molecule, the following data is predicted based on established principles of spectroscopy and spectrometry for analogous sulfonamide structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.6 - 7.8 | d | 1H | Ar-H (ortho to SO₂) |

| 7.2 - 7.4 | m | 5H | Phenyl-H |

| 6.8 - 7.0 | dd | 1H | Ar-H (ortho to NH₂) |

| 6.6 - 6.7 | d | 1H | Ar-H (meta to NH₂) |

| 3.8 - 4.0 | q | 2H | -CH₂-CH₃ |

| 3.7 (broad s) | s | 2H | -NH₂ |

| 2.2 | s | 3H | Ar-CH₃ |

| 1.1 - 1.3 | t | 3H | -CH₂-CH₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 148.0 | Ar-C (C-NH₂) |

| 142.0 | Ar-C (C-SO₂) |

| 138.5 | Phenyl-C (ipso) |

| 135.0 | Ar-C (C-CH₃) |

| 129.0 | Phenyl-C (ortho/meta) |

| 128.5 | Ar-C |

| 127.0 | Phenyl-C (para) |

| 120.0 | Ar-C |

| 115.0 | Ar-C |

| 45.0 | -CH₂-CH₃ |

| 20.0 | Ar-CH₃ |

| 14.0 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 2.3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (primary amine) |

| 3050 - 3020 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | N-H bend (primary amine) |

| 1500 - 1400 | Medium-Strong | C=C stretch (aromatic) |

| 1340 - 1310 | Strong | S=O stretch (asymmetric) |

| 1160 - 1130 | Strong | S=O stretch (symmetric) |

| 850 - 800 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 2.4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 290 | 80 | [M]⁺ (Molecular Ion) |

| 275 | 40 | [M - CH₃]⁺ |

| 261 | 100 | [M - C₂H₅]⁺ |

| 156 | 60 | [H₂N(CH₃)C₆H₃SO₂]⁺ |

| 106 | 50 | [C₆H₅N(C₂H₅)]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The definitive structure elucidation of this compound requires a systematic application of modern analytical techniques.

Synthesis

While a detailed synthesis protocol is beyond the scope of this guide, a common route for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[4]

Purification

The crude product should be purified using column chromatography or recrystallization to obtain a sample of high purity, which is essential for accurate spectroscopic analysis.

Spectroscopic and Spectrometric Analyses

The following are detailed protocols for acquiring the necessary data for structure confirmation.

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.

-

Perform Heteronuclear Single Quantum Coherence (HSQC) to identify direct carbon-hydrogen correlations.

-

Perform Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range carbon-hydrogen correlations, which is crucial for connecting different parts of the molecule.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of the sulfonamide.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

-

Ionization Method: Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas or liquid chromatograph for separation prior to analysis.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data.

-

-

Data Analysis: Determine the exact mass of the molecular ion and propose structures for the major fragment ions. This information is used to confirm the elemental composition and connectivity of the molecule.

Visualizations

Chemical Structure

Caption: Chemical structure of the target compound.

Structure Elucidation Workflow

Caption: Experimental workflow for structure elucidation.

Hypothetical Signaling Pathway

Given that many sulfonamides exhibit antibacterial activity by inhibiting folate synthesis, a hypothetical signaling pathway diagram illustrating this mechanism is provided below.

Caption: Hypothetical inhibition of folate synthesis.

This guide provides a foundational framework for the comprehensive structural analysis of this compound. The successful application of these methodologies will enable researchers to confirm its molecular identity with a high degree of confidence, a critical step in the journey of drug discovery and development.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. chembk.com [chembk.com]

- 3. 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide CAS#: 51123-09-2 [amp.chemicalbook.com]

- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Biological Profile of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Disclaimer: Publicly available experimental data for 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS No. 51123-09-2) is limited. This guide provides a comprehensive overview based on the general properties of sulfonamides and related compounds. The presented data and protocols are illustrative and should be adapted for specific experimental conditions.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the solubility characteristics, potential biological activities, and standard experimental methodologies relevant to this class of compounds.

Solubility Data of Structurally Related Sulfonamides

Table 1: Solubility of Selected Sulfonamides in Various Solvents

| Sulfonamide | Solvent | Temperature (°C) | Solubility |

| Sulfadiazine | Methanol | 25 | > 10 mg/mL |

| Sulfisomidine | Dioxane-Water | Not Specified | Variable, peak solubility observed in mixtures |

| Sulfamethoxazole | Dimethylacetamide | Not Specified | Soluble |

| Sulfanilamide | Water | 25 | 0.75 g/100 mL[2] |

| Sulfanilamide | Water | 100 | 47.7 g/100 mL[2] |

| Sulfanilamide | Ethanol | Not Specified | 2.7 g/100 mL[2] |

| Sulfanilamide | Acetone | Not Specified | 20 g/100 mL[2] |

Table 2: Influence of pH on the Solubility of Sulfonamides

The solubility of sulfonamides, which are typically weakly acidic, is highly dependent on the pH of the aqueous medium. They are generally more soluble in alkaline solutions due to the formation of soluble salts[3].

| Sulfonamide | pH Range | Solubility Trend |

| General Sulfonamides | 4.5 to 7.0 | Increased solubility with increasing pH[3] |

| Sulfacetamide | 4.5 to 7.0 | Highest solubility among tested sulfonamides[3] |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

The compound of interest (e.g., this compound)

-

Solvent of choice (e.g., water, ethanol, buffer solution)

-

Glass vials or flasks with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing the chosen solvent. The excess solid should be visually present to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The equilibration time should be determined empirically for each compound-solvent system.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid. A crucial step is to separate the saturated solution from the excess solid without altering the equilibrium. This can be achieved by careful decantation or by filtering the supernatant through a suitable membrane filter that does not adsorb the compound.[4]

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument of choice by measuring the response (e.g., absorbance, peak area) of the standard solutions.

-

Dilute an aliquot of the saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the response of the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation: Calculate the solubility of the compound by multiplying the determined concentration by the dilution factor.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the sulfonamide scaffold is associated with a wide range of pharmacological activities.[6][7] The primary and most well-known mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8][9]

Mechanism of Action of Antibacterial Sulfonamides:

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides are structurally similar to PABA and act as competitive inhibitors of DHPS.[8][9] By blocking this enzyme, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. This ultimately leads to the cessation of bacterial growth and replication (bacteriostatic effect).[10] Humans are not affected by this mechanism as they obtain folic acid from their diet.[8]

Diagram: Simplified Sulfonamide Mechanism of Action

Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis in bacteria.

Beyond antibacterial activity, various sulfonamide derivatives have been explored for other therapeutic applications, including as diuretics, anticonvulsants, and anti-inflammatory agents.[7][8] The specific biological activity of this compound would depend on its unique substitution pattern and would require dedicated biological screening to be determined.

Conclusion

This technical guide provides a foundational understanding of the anticipated physicochemical and biological properties of this compound based on the well-established characteristics of the sulfonamide class of compounds. While specific experimental data for the title compound is lacking in the public domain, the provided information on the solubility of related compounds, a detailed protocol for solubility determination, and the general mechanism of action of sulfonamides offer a valuable starting point for researchers and drug development professionals. Further experimental investigation is necessary to elucidate the precise properties of this specific molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. study.com [study.com]

In-Depth Technical Guide: Thermal Stability of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, hypothetical representative data, based on the analysis of structurally similar sulfonamide derivatives, is presented. The methodologies and potential decomposition pathways described herein serve as a foundational guide for researchers intending to perform thermal analysis on this compound.

Introduction

This compound is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 g/mol .[1][2][3][4][5][6] Its CAS number is 51123-09-2.[1][3][4][7][8] Understanding the thermal stability of such compounds is a critical aspect of drug development and formulation. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the physical and chemical stability of active pharmaceutical ingredients (APIs) under various temperature conditions.[9][10][11] This guide provides a framework for assessing the thermal properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H18N2O2S | [1][2][3][4][5][6] |

| Molecular Weight | 290.38 g/mol | [1][2][3][4][5][6] |

| CAS Number | 51123-09-2 | [1][3][4][7][8] |

| Melting Point | 108 °C | [1] |

| Predicted Boiling Point | 472.3±55.0 °C | [1] |

| Predicted Density | 1.250±0.06 g/cm3 | [1][2][5] |

Hypothetical Thermal Analysis Data

In the absence of specific published data for this compound, the following tables present hypothetical data based on the expected behavior of similar sulfonamide compounds.

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature.[9] For a compound like this compound, a multi-stage decomposition is anticipated.

| Parameter | Predicted Value |

| Onset of Decomposition (Tonset) | ~ 150 - 200 °C |

| Major Decomposition Step 1 | ~ 200 - 300 °C |

| Major Decomposition Step 2 | ~ 300 - 450 °C |

| Residual Mass at 600 °C | < 5% |

Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature.[10][11] The DSC thermogram for this compound would be expected to show an endothermic event corresponding to its melting point, followed by exothermic or endothermic events related to decomposition.[10]

| Thermal Event | Predicted Temperature Range | Type |

| Melting | ~ 105 - 115 °C | Endothermic |

| Decomposition | > 200 °C | Exo- or Endothermic |

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analysis on this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for analyzing the thermal stability of the target compound using a thermogravimetric analyzer.[10]

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA crucible (e.g., alumina or platinum).[10]

Methodology:

-

Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.[10]

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition from the resulting TGA curve.[10]

Differential Scanning Calorimetry (DSC) Protocol

This protocol details the steps for analyzing the melting behavior and decomposition energetics of the target compound using a differential scanning calorimeter.[10][12]

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.[10]

-

Prepare an empty, sealed aluminum pan to serve as a reference.[10]

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards. Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[10]

-

DSC Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.[10]

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point and any subsequent thermal events from the DSC curve.[10]

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of a pharmaceutical compound like this compound.

Caption: Generalized workflow for thermal analysis.

Hypothetical Signaling Pathway

While the specific biological targets of this compound are not detailed in the available literature, sulfonamides are a well-known class of compounds that can act as inhibitors of specific enzymes. The following diagram illustrates a generalized signaling pathway where a sulfonamide compound inhibits a kinase, a common mechanism in drug action.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. While specific experimental data is currently unavailable, the provided hypothetical data and generalized experimental protocols offer a robust starting point for researchers and drug development professionals. The thermal analysis workflow and hypothetical signaling pathway diagrams serve to contextualize the importance of thermal stability studies in the broader scope of pharmaceutical development. Further experimental investigation is necessary to fully characterize the thermal properties of this compound.

References

- 1. 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide CAS#: 51123-09-2 [amp.chemicalbook.com]

- 2. 5-Amino-N-Ethyl-2-Methyl-N-Phenylbenzenesulphonamide [chembk.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. chembk.com [chembk.com]

- 6. 2-amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide | C15H18N2O2S | CID 106348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | 51123-09-2 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

Spectroscopic Analysis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its functional groups and comparison with structurally similar molecules. Detailed experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical workflows.

Chemical Structure and Physicochemical Properties

This compound is a substituted aromatic sulfonamide with the following key properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₂S |

| Molecular Weight | 290.38 g/mol [1][2][3] |

| CAS Number | 51123-09-2[1][2][3][4][5] |

| Melting Point | 108 °C |

Predicted Spectroscopic Data

The following tables summarize the predicted key signals and fragments for the spectroscopic analysis of this compound. These predictions are based on the known spectral properties of its constituent functional groups.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |

| 3450 - 3300 | Aromatic Amine (NH₂) | N-H Stretch | Medium |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |

| 2980 - 2850 | Alkyl (Ethyl, Methyl) | C-H Stretch | Medium |

| 1620 - 1580 | Aromatic C=C | C=C Stretch | Medium to Strong |

| 1350 - 1300 | Sulfonamide (SO₂) | Asymmetric S=O Stretch | Strong |

| 1170 - 1140 | Sulfonamide (SO₂) | Symmetric S=O Stretch | Strong |

| 900 - 690 | Aromatic C-H | C-H Bend (Out-of-plane) | Strong |

Predicted ¹H NMR Spectroscopy Data

Predicted for a solution in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.0 | Multiplet | 3H | Aromatic protons on the sulfonamide-bearing ring |

| ~ 7.4 - 7.1 | Multiplet | 5H | Aromatic protons on the N-phenyl ring |

| ~ 3.8 | Broad Singlet | 2H | -NH₂ protons |

| ~ 3.4 | Quartet | 2H | -N-CH₂ -CH₃ |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ |

| ~ 1.1 | Triplet | 3H | -N-CH₂-CH₃ |

Predicted ¹³C NMR Spectroscopy Data

Predicted for a solution in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 145 | Aromatic C-NH₂ |

| ~ 142 - 138 | Aromatic C-SO₂ |

| ~ 140 - 135 | Aromatic Quaternary Carbon (N-phenyl) |

| ~ 135 - 130 | Aromatic C-CH₃ |

| ~ 130 - 115 | Aromatic CH |

| ~ 45 | -N-CH₂ -CH₃ |

| ~ 20 | Ar-CH₃ |

| ~ 14 | -N-CH₂-CH₃ |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 290 | [M]⁺ (Molecular Ion) |

| 275 | [M - CH₃]⁺ |

| 261 | [M - C₂H₅]⁺ |

| 155 | [SO₂C₆H₃(CH₃)(NH₂)]⁺ |

| 106 | [N(C₂H₅)(C₆H₅)]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, both suitable for solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

-

Data Processing: The resulting spectrum is typically used without further processing.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Processing: The obtained spectrum is typically used without further processing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

-

¹H NMR Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons.

-

Acquire the FID, typically with proton decoupling.

-

-

¹³C NMR Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

This protocol describes a general procedure for Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Signaling Pathways and Logical Relationships

At the time of this writing, there is no specific information available in the public domain regarding the signaling pathways or direct logical relationships in which this compound is involved. As a sulfonamide derivative, it belongs to a class of compounds with a broad range of biological activities. Further research would be required to elucidate its specific molecular targets and mechanisms of action.

The logical relationship for its spectroscopic characterization follows a standard analytical chemistry workflow:

References

Technical Guide: 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C15H18N2O2S. It is primarily recognized as an intermediate in the synthesis of various dyes and pigments. While its direct biological applications are not extensively documented in publicly available literature, its structural features, particularly the sulfonamide group, are common in many pharmacologically active molecules. This guide provides a summary of its known properties and outlines a general synthetic approach.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 290.38 g/mol | [1][2][3] |

| Molecular Formula | C15H18N2O2S | [1][2][3] |

| CAS Number | 51123-09-2 | |

| Melting Point | 108 °C | |

| Boiling Point (Predicted) | 472.3±55.0 °C | |

| Density (Predicted) | 1.250±0.06 g/cm3 |

Synthesis

Proposed Synthetic Workflow

The synthesis of this compound can be logically envisioned through the following steps:

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol

Step 1: Sulfonamide Formation

-

Dissolve N-ethylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask.

-

Add a base, such as pyridine or triethylamine, to the solution to act as a proton scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 5-nitro-2-methylbenzenesulfonyl chloride in the same solvent to the reaction mixture with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Nitro Group Reduction

-

Dissolve the purified N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Use of hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

-

Metal/Acid Reduction: Use of a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

-

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using a metal/acid system, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

If using catalytic hydrogenation, filter off the catalyst.

-

Concentrate the organic solution under reduced pressure to yield the crude final product.

-

Purify the this compound by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

While this specific molecule is primarily documented as a dye intermediate, the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. Researchers could potentially investigate this compound and its derivatives for various biological activities.

A logical starting point for investigating the biological potential of this molecule could be to screen it against a panel of targets known to interact with sulfonamide-containing compounds.

Caption: Logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a known chemical intermediate with well-defined physical and chemical properties. While its direct application in drug development is not currently established, its chemical structure suggests that it and its derivatives could be of interest for further biological investigation. The provided general synthetic protocols and proposed screening workflow offer a foundation for researchers to explore the potential of this compound.

References

Technical Guide: 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is an aromatic sulfonamide compound primarily utilized as a chemical intermediate in the synthesis of various dyes. Its molecular structure, containing a primary amino group, makes it a suitable diazo component for the production of azo dyes. This guide provides a comprehensive overview of its known chemical properties, a representative synthesis protocol, and its application in dye manufacturing.

Disclaimer: Extensive literature searches did not yield any publicly available data regarding the biological activity, mechanism of action, or specific signaling pathways associated with this compound. Its primary application appears to be in the chemical industry as a dye intermediate, and it has not been extensively studied for pharmacological purposes. Therefore, the sections on experimental protocols and signaling pathways will focus on its chemical synthesis and application rather than biological effects.

Chemical Identity and Properties

This section summarizes the key chemical identifiers and physical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 51123-09-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₈N₂O₂S | [1][2][5] |

| Molecular Weight | 290.38 g/mol | [1][2][5] |

| Melting Point | 108 °C | [1] |

| Boiling Point (Predicted) | 472.3 ± 55.0 °C | [1] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 3.34 ± 0.10 | [1] |

Synonyms[1]

-

4-Toluidine-2-N-ethyl-sulfoanilide

-

5-Amino-2-Methyl-N-Ethyl-N-Phenyl-Benzenesulfonamide

-

4-AMINOTOLUENE-2-(N-ETHYL)SULFONANILIDE

-

AMINO-4-METHYL-BENZENE-3-(N-ETHYL)-SULFANILIDE

-

Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl-

Representative Synthesis Protocol

Reaction Scheme:

The synthesis would likely proceed in two main steps:

-

Sulfonylation: Reaction of N-ethylaniline with 2-methyl-5-nitrobenzenesulfonyl chloride.

-

Reduction: Reduction of the nitro group to an amino group.

Materials:

-

N-ethylaniline

-

2-methyl-5-nitrobenzenesulfonyl chloride

-

A suitable base (e.g., pyridine, triethylamine)

-

An appropriate solvent (e.g., dichloromethane, chloroform)

-

A reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with H₂/Pd-C)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Sulfonylation of N-ethylaniline:

-

Dissolve N-ethylaniline in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a dilute sodium hydroxide solution, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Reduction of the Nitro Group:

-

Dissolve the purified N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add the reducing agent. If using tin(II) chloride, the reaction is typically carried out in the presence of concentrated hydrochloric acid. If using catalytic hydrogenation, a palladium on carbon catalyst is used under a hydrogen atmosphere.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and, if necessary, filter off the catalyst.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

-

Further purification can be achieved by recrystallization.

-

Application in Azo Dye Synthesis

The primary application of this compound is as a diazo component in the synthesis of azo dyes. The general workflow for this process is illustrated below.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its chemical structure as a sulfonamide might suggest potential biological activities, as many sulfonamide-containing compounds are known to have pharmacological effects. However, without experimental data, any such potential remains purely speculative. Researchers interested in the pharmacological properties of this compound would need to conduct initial in vitro and in vivo screening studies.

Conclusion

This compound is a well-defined chemical entity with established use as an intermediate in the dye industry. Its chemical properties are documented, and a general synthesis protocol can be proposed based on standard organic chemistry principles. However, a significant knowledge gap exists regarding its biological effects. For professionals in drug development, this compound represents an unexplored chemical scaffold. Future research would be required to determine if it possesses any therapeutic potential.

References

An In-depth Technical Guide on the Health and Safety of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. It is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice.

Introduction

This compound is a chemical compound belonging to the sulfonamide class. While specific toxicological data for this particular compound is limited in publicly accessible literature, this guide summarizes the available information and provides context based on the broader class of sulfonamides. The primary known hazards are related to irritation of the skin, eyes, and respiratory system.

Physicochemical Information

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 51123-09-2 |

| Molecular Formula | C15H18N2O2S |

| Molecular Weight | 290.38 g/mol [1] |

| Melting Point | 108 °C[1] |

| Boiling Point | 472.3±55.0 °C (Predicted)[1] |

| Density | 1.250±0.06 g/cm3 (Predicted)[1] |

| Flash Point | 239.4°C[1] |

| Vapor Pressure | 4.34E-09mmHg at 25°C[1] |

| Refractive Index | 1.621[1] |

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified as an irritant.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[3]

Toxicological Data

| Test | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Not available | Oral | No data available |

| Acute Dermal Toxicity (LD50) | Not available | Dermal | No data available |

| Acute Inhalation Toxicity (LC50) | Not available | Inhalation | No data available |

General Sulfonamide Toxicity and Mechanism of Action

As this compound is a sulfonamide, its toxicological properties may be inferred from the general characteristics of this class of compounds. Sulfonamides are synthetic bacteriostatic antibiotics that act by competitively inhibiting the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the bacterial synthesis of folic acid.[4] Folic acid is essential for the synthesis of purines and ultimately DNA.[4] Since humans obtain folic acid from their diet, their DNA synthesis is less affected by this mechanism.[4]

The primary mechanism of action of sulfonamides is the inhibition of the enzyme dihydropteroate synthase (DHPS).[5] By mimicking PABA, sulfonamides bind to DHPS and block the synthesis of dihydrofolic acid, which in turn disrupts the production of DNA, RNA, and proteins in bacteria.[5][6]

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not available. However, a general workflow for an in vivo acute toxicity study, a fundamental component of a compound's safety assessment, is provided below. Such studies are essential for understanding the systemic toxicity of a novel sulfonamide in a whole organism.

General Protocol for In Vivo Acute Toxicity Screening

This protocol is a generalized representation and should be adapted based on specific regulatory guidelines (e.g., OECD, FDA).

-

Test System:

-

Species: Typically, a rodent species such as rats or mice is used.

-

Health Status: Animals should be healthy and acclimated to the laboratory conditions.

-

-

Dose Formulation:

-

The test substance is formulated in a suitable vehicle. The choice of vehicle should consider the solubility of the compound and its compatibility with the test species.

-

-

Dose Administration:

-

The test substance is administered in a single dose via the intended route of exposure (e.g., oral gavage, dermal application, inhalation).

-

-

Observation Period:

-

Animals are observed for a set period, typically 14 days, for any signs of toxicity. This includes changes in behavior, appearance, and body weight.

-

-

Endpoints:

-

Mortality: The number of animals that die during the observation period is recorded.

-

Clinical Observations: Detailed observations of any toxic effects are documented.

-

Body Weight: Body weights are measured at regular intervals.

-

Pathology: At the end of the study, a gross necropsy is performed on all animals. Tissues may be collected for histopathological examination.

-

-

Data Analysis:

-

The data are analyzed to determine the potential health hazards that might arise from a single, short-term exposure to the substance. If applicable, an LD50 value is calculated.

-

Conclusion

The available data for this compound indicate that it is a skin, eye, and respiratory irritant. There is a notable absence of specific quantitative toxicological data for this compound. In the absence of such data, a cautious approach should be taken, and the general toxicological properties of the sulfonamide class, including the potential for hypersensitivity reactions, should be considered. Any handling or research involving this compound should be conducted with appropriate personal protective equipment and in a well-ventilated area, following established laboratory safety protocols. Further toxicological studies are necessary to fully characterize the health and safety profile of this compound.

References

- 1. chembk.com [chembk.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51123-09-2 Name: 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide [xixisys.com]

- 3. echemi.com [echemi.com]

- 4. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is a key aromatic amine intermediate used in the synthesis of various azo dyes. Its chemical structure, featuring a primary amino group, allows it to be readily diazotized and subsequently coupled with a range of electron-rich aromatic compounds to produce a diverse palette of colors. The sulfonamide group and the N-ethyl-N-phenyl substituent can influence the solubility, substantivity, and fastness properties of the resulting dyes, making them suitable for various applications, including the dyeing of textiles and potentially for specialized applications in diagnostics and imaging where tailored spectral properties are required.

The general principle of synthesizing azo dyes from this intermediate involves a two-step process:

-